Cas no 857539-83-4 (3-Propylbenzoic acid)

3-Propylbenzoic acid structure
3-Propylbenzoic acid structure
3-Propylbenzoic acid
857539-83-4
C10H12O2
164.201083183289
MFCD20644163
2162428
18752374

3-Propylbenzoic acid Properties

Names and Identifiers

    • 3-Propylbenzoic acid
    • m-propylbenzoic acid
    • 3-Propylbenzoic acid (ACI)
    • Benzoic acid, m-propyl- (5CI)
    • AS-57266
    • EN300-99366
    • SCHEMBL991080
    • DB-252562
    • 3-propylbenzoicacid
    • A10610
    • 857539-83-4
    • AKOS023362451
    • CS-0199479
    • MFCD20644163
    • +Expand
    • MFCD20644163
    • GIFHXKJTAILWRE-UHFFFAOYSA-N
    • 1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12)
    • O=C(C1C=C(CCC)C=CC=1)O

Computed Properties

  • 164.083729621g/mol
  • 1
  • 2
  • 3
  • 164.083729621g/mol
  • 12
  • 154
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • 37.3

3-Propylbenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003AH5-50mg
3-Propylbenzoic acid
857539-83-4 95%
50mg
$252.00 2024-04-21
A2B Chem LLC
AB52745-50mg
3-Propylbenzoic acid
857539-83-4 95%
50mg
$204.00 2024-04-19
Aaron
AR003APH-50mg
3-Propylbenzoic acid
857539-83-4 95%
50mg
$245.00
Ambeed
A989010-1g
3-Propylbenzoic acid
857539-83-4 95%
1g
$415.0
Enamine
EN300-99366-0.05g
3-propylbenzoic acid
857539-83-4 95%
0.05g
$160.0 2024-05-21
eNovation Chemicals LLC
D583717-1g
3-Propylbenzoic acid
857539-83-4 95%
1g
$675 2022-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRC422-100mg
3-propylbenzoic acid
857539-83-4 95%
100mg
¥900.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270149-100mg
3-Propylbenzoic acid
857539-83-4 95%
100mg
¥858.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P907454-10mg
3-Propylbenzoic acid
857539-83-4 95%
10mg
2,041.20

3-Propylbenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Demonstrating Ligandability of the LC3A and LC3B Adapter Interface
Hartmann, Markus; et al, Journal of Medicinal Chemistry, 2021, 64(7), 3720-3746

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt → reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Demonstrating Ligandability of the LC3A and LC3B Adapter Interface
Hartmann, Markus; et al, Journal of Medicinal Chemistry, 2021, 64(7), 3720-3746

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt → reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Demonstrating Ligandability of the LC3A and LC3B Adapter Interface
Hartmann, Markus; et al, Journal of Medicinal Chemistry, 2021, 64(7), 3720-3746

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
2.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
3.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
3.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
4.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
1.2 Reagents: Dimethyl sulfide ;  15 min
1.3 Reagents: Water
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
4.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
5.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
2.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
2.2 Reagents: Dimethyl sulfide ;  15 min
2.3 Reagents: Water
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
5.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
6.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Benzene ;  2.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
3.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
3.2 Reagents: Dimethyl sulfide ;  15 min
3.3 Reagents: Water
4.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
6.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
7.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
1.2 Reagents: Cadmium chloride
2.1 Solvents: Benzene ;  2.5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
4.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
4.2 Reagents: Dimethyl sulfide ;  15 min
4.3 Reagents: Water
5.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
7.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
8.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
2.1 Solvents: Benzene ;  2.5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
4.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
4.2 Reagents: Dimethyl sulfide ;  15 min
4.3 Reagents: Water
5.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
7.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
8.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Methanol ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
3.1 Solvents: Benzene ;  2.5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
5.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
5.2 Reagents: Dimethyl sulfide ;  15 min
5.3 Reagents: Water
6.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
6.2 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
8.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
9.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  2.5 h, reflux
2.1 Reagents: Barium hydroxide Solvents: Methanol ;  24 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
4.1 Solvents: Benzene ;  2.5 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
6.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
6.2 Reagents: Dimethyl sulfide ;  15 min
6.3 Reagents: Water
7.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
7.2 Reagents: Hydrochloric acid Solvents: Water
8.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
9.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
10.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  18 h, reflux
2.1 Reagents: Sulfuric acid ;  2.5 h, reflux
3.1 Reagents: Barium hydroxide Solvents: Methanol ;  24 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  2 h, reflux
5.1 Solvents: Benzene ;  2.5 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  4 h
7.1 Reagents: Ozone Solvents: Dichloromethane ;  40 min, -50 - -30 °C
7.2 Reagents: Dimethyl sulfide ;  15 min
7.3 Reagents: Water
8.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight
8.2 Reagents: Hydrochloric acid Solvents: Water
9.1 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt
10.1 Reagents: Sulfuric acid Solvents: Benzene ,  Water ;  3 min, reflux
11.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  rt
Reference
Symmetrical intramolecular substitution reactions. Models for a penta-coordinate carbon
Abbott, Richard Ethan, 1972, , ,

3-Propylbenzoic acid Raw materials

3-Propylbenzoic acid Preparation Products

3-Propylbenzoic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:857539-83-4)3-Propylbenzoic acid
A941338
99%
1g
374.0